4-Nitro-3-(trifluoromethoxy)phenol is an organic compound with significant applications in chemistry and industry. Its molecular formula is , and it has a molecular weight of approximately 207.11 g/mol. The compound is classified as a nitrophenol derivative, characterized by the presence of a nitro group and a trifluoromethoxy group attached to a phenolic structure. It is commonly identified by its CAS Registry Number, 88-30-2.
The compound can be sourced from various chemical suppliers, including Thermo Fisher Scientific and other chemical manufacturers. It falls under the category of specialty chemicals, particularly those used in agrochemicals and pharmaceuticals due to its unique properties.
The synthesis of 4-nitro-3-(trifluoromethoxy)phenol can be achieved through several methods, primarily involving the nitration of trifluoromethyl phenol derivatives. One notable method includes:
The process involves multiple steps, including the introduction of the nitro group through electrophilic substitution reactions. This requires careful control of temperature and reaction time to ensure high yield and purity of the final product.
The molecular structure of 4-nitro-3-(trifluoromethoxy)phenol features a phenolic ring substituted with a nitro group at the para position and a trifluoromethoxy group at the meta position relative to the hydroxyl group. The structural representation can be expressed in various formats:
The molecular weight is confirmed as 207.11 g/mol, with specific physical characteristics such as melting point ranging from 72°C to 79°C and boiling point approximately 135°C to 138°C .
4-Nitro-3-(trifluoromethoxy)phenol participates in various chemical reactions typical for aromatic compounds, including:
These reactions are often facilitated by catalysts or specific reagents that allow for selective transformations while preserving the integrity of the trifluoromethoxy group.
The mechanism of action for compounds like 4-nitro-3-(trifluoromethoxy)phenol often involves interactions at the molecular level with biological systems or chemical processes:
Quantitative studies have shown varying degrees of effectiveness depending on concentration and application method, highlighting its potential utility in agricultural settings.
Notable chemical properties include:
4-Nitro-3-(trifluoromethoxy)phenol has several significant applications:
These diverse applications underscore its importance in both industrial and laboratory settings, making it a valuable compound in modern chemistry.
Regioselective nitration of 3-(trifluoromethyl)phenol presents significant challenges due to competing ortho/para directing effects and potential over-nitration. The diazotization-hydrolysis pathway has emerged as the most industrially viable method for achieving high positional selectivity. This process begins with 3-(trifluoromethyl)aniline, which undergoes diazotization using sodium nitrite under acidic conditions at 0-5°C to form the diazonium intermediate. Subsequent hydrolysis in the presence of copper sulfate catalyst (0.5-1.5 mol%) at controlled temperatures (40-60°C) yields the target phenol with exceptional regiocontrol [10]. The catalytic role of copper sulfate is pivotal—it accelerates decomposition of the diazonium salt while minimizing tar formation and enhancing overall yield to 85-92% [10]. This represents a substantial improvement over conventional direct nitration, which typically produces complex isomer mixtures requiring costly separation.
Alternative approaches explored in patent literature include:
Table: Diazotization-Nitration Process Parameters
| Process Stage | Reaction Conditions | Catalyst System | Yield (%) |
|---|---|---|---|
| Diazotization | 0-5°C, H₂SO₄/NaNO₂ | None | >95 |
| Hydrolysis | 40-60°C, aqueous medium | CuSO₄ (0.5-1.5 mol%) | 85-92 |
| Purification | Recrystallization (ethanol/water) | None | 98+ purity |
Traditional synthesis routes generate substantial waste streams containing copper salts, acidic byproducts, and organic contaminants. Modern green chemistry innovations focus on three key areas: solvent selection, catalyst recovery, and atom economy. Water has been successfully implemented as a reaction medium for both diazotization and hydrolysis stages, eliminating hazardous organic solvents while maintaining high yields (82-87%) [4]. This aqueous-phase methodology significantly reduces the environmental footprint—biological oxygen demand (BOD) of effluent streams decreases by 65-70% compared to solvent-based processes [4].
Advanced catalytic recycling systems have been developed to recover copper species through:
Additionally, nitric acid recycling via vacuum distillation achieves 80-85% recovery rates, substantially reducing both raw material consumption and neutralization waste. The implementation of continuous countercurrent extraction for product isolation minimizes solvent usage by 40-50% compared to batch processes. Life cycle assessment studies confirm these integrated approaches reduce the E-factor (kg waste/kg product) from 8.5 in conventional methods to 2.1 in optimized green processes [4].
Table: Environmental Impact Comparison of Synthesis Methods
| Parameter | Traditional Process | Green Process | Reduction (%) |
|---|---|---|---|
| Solvent Consumption | 15 L/kg product | 7 L/kg product | 53 |
| Copper Discharge | 0.8 kg/kg product | 0.05 kg/kg product | 94 |
| Acid Waste | 12 kg/kg product | 2.5 kg/kg product | 79 |
| Energy Consumption | 120 MJ/kg product | 85 MJ/kg product | 29 |
The transition from batch to continuous flow technology addresses critical limitations in mass transfer, thermal control, and processing time inherent in conventional reactors. Modern industrial production employs multi-stage flow systems where diazotization occurs in a corrosion-resistant static mixer (residence time 2-3 min, 5°C), followed by immediate transfer to a segmented flow reactor for copper-catalyzed hydrolysis at 55-60°C with precise residence time control (8-12 min) [4]. This configuration eliminates hazardous intermediate accumulation and enhances heat transfer efficiency by 15-20 fold compared to batch reactors [4].
Key operational parameters optimized for industrial implementation include:
Table: Continuous Flow Reactor Optimization Parameters
| Reactor Zone | Temperature Range | Residence Time | Key Performance Metrics |
|---|---|---|---|
| Diazotization | 0-5°C | 2-3 min | Conversion >99.5%, isomer control |
| Hydrolysis | 55-60°C | 8-12 min | Yield 89-92%, catalyst efficiency |
| Phase Separation | 25-30°C | 5-8 min | Organic phase purity 99.2% |
| Crystallization | 10-15°C | 20-30 min | Crystal size distribution 50-70 µm |
These technological advances enable production capacities exceeding 5,000 metric tons annually with 99.5% consistency in product specifications. The compact reactor footprint reduces capital expenditure by 30-40% while achieving 98% on-stream efficiency [4].
Conversion of 4-Nitro-3-(trifluoromethyl)phenol to its sodium salt significantly enhances water solubility (>300 g/L vs 1.2 g/L for free phenol) while maintaining biological activity [3]. Industrial production employs a continuous neutralization process where a 20-25% aqueous phenol solution reacts with stoichiometric sodium hydroxide (1:1 molar ratio) in a temperature-controlled oscillatory flow reactor (30-35°C, residence time 8-10 min) [3]. The resulting solution is concentrated to 40-45% solids via multi-effect evaporation under reduced pressure (50-60 mmHg) to prevent thermal degradation, followed by spray crystallization to produce free-flowing microcrystals (50-100 µm particle size) with <0.5% moisture content [3] [4].
Advanced formulation strategies address stability challenges:
The sodium salt derivative finds primary application in aqueous pesticide formulations where rapid dissolution in treatment streams is essential. Analytical characterization confirms salt formation through distinctive FTIR shifts: phenolic O-H stretch (3200 cm⁻¹) disappears, replaced by asymmetric carboxylate stretch at 1570 cm⁻¹ and symmetric stretch at 1385 cm⁻¹ [3]. X-ray diffraction studies reveal a monoclinic crystal structure (space group P2₁/c) with sodium ions coordinated by four oxygen atoms in a distorted tetrahedral arrangement [4].
Table: Sodium Salt Derivatization Reactions and Applications
| Derivatization Method | Reaction Conditions | Product Characteristics | Primary Application |
|---|---|---|---|
| Aqueous neutralization | NaOH, 30-35°C, pH 10.5-11.0 | Water solubility 300 g/L | Liquid pesticide concentrates |
| Spray drying | Inlet 180°C, outlet 80°C | Free-flowing powder, d₅₀=75 µm | Powdered formulations |
| Co-crystallization | β-cyclodextrin, 50°C | Inclusion complex, 1:1 molar | UV-sensitive applications |
| Melt extrusion | HPMC polymer, 110-120°C | Granules, sustained release | Controlled-release systems |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8